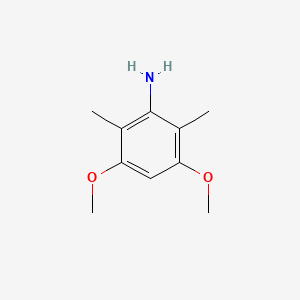
Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H12O3. It belongs to the class of aromatic esters and is commonly used in perfumery and cosmetics due to its pleasant floral scent. The compound is a colorless to pale yellow liquid with a sweet, balsamic odor .
Méthodes De Préparation
Synthetic Routes:
Esterification: Benzyl salicylate can be synthesized by esterifying salicylic acid with benzyl alcohol. The reaction is typically catalyzed by an acid (e.g., sulfuric acid) and occurs under reflux conditions.
Friedel-Crafts Acylation: Another method involves acylating benzene with salicylic acid using an acyl chloride (such as benzoyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Industrial Production: Benzyl salicylate is industrially produced through the esterification process, often using benzyl alcohol and salicylic acid as starting materials.
Analyse Des Réactions Chimiques
Reactions:
Hydrolysis: Benzyl salicylate can undergo hydrolysis in the presence of water or an aqueous base, yielding salicylic acid and benzyl alcohol.
Oxidation: Under oxidative conditions, benzyl salicylate can be converted to salicylic acid.
Reduction: Reduction of benzyl salicylate leads to benzyl alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, similar to other aromatic compounds.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride).
Substitution: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.
- Hydrolysis: Salicylic acid and benzyl alcohol.
- Oxidation: Salicylic acid.
- Reduction: Benzyl alcohol.
Applications De Recherche Scientifique
Benzyl salicylate finds applications beyond perfumery:
UV Absorber: It absorbs UV radiation and is used in sunscreens and cosmetic products.
Anti-Inflammatory Properties: Salicylic acid, one of its hydrolysis products, has anti-inflammatory effects and is used in dermatology.
Flavor and Fragrance Industry: Benzyl salicylate contributes to floral and balsamic scents in perfumes and lotions.
Mécanisme D'action
The exact mechanism of benzyl salicylate’s effects is not fully elucidated. its UV-absorbing properties protect skin from UV damage, and salicylic acid’s anti-inflammatory action benefits skin health.
Comparaison Avec Des Composés Similaires
Benzyl salicylate is unique due to its combination of salicylic acid and benzyl alcohol moieties. Similar compounds include:
Benzoic acid, 2-phenylethyl ester: A related compound with a phenylethyl group instead of benzyl.
Benzoic acid, 2-hydroxy-, ethyl ester: Another derivative with an ethyl group .
Propriétés
Numéro CAS |
55153-16-7 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
phenacyl 2-hydroxybenzoate |
InChI |
InChI=1S/C15H12O4/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 |
Clé InChI |
ALDPCROMRXIHET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(4-methylphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998990.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione](/img/structure/B11998999.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999043.png)

